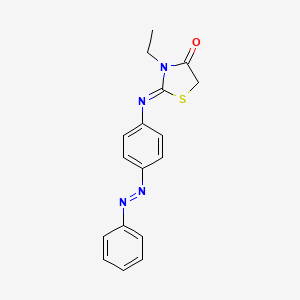

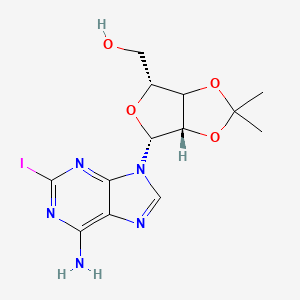

(Z)-3-ethyl-2-((4-((Z)-phenyldiazenyl)phenyl)imino)thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(Z)-3-ethyl-2-((4-((Z)-phenyldiazenyl)phenyl)imino)thiazolidin-4-one” is a derivative of thiazolidin-4-one, an important heterocyclic ring system of a pharmacophore and a privileged scaffold in medicinal chemistry . Thiazolidin-4-one derivatives are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .

Synthesis Analysis

The synthesis of thiazolidin-4-one derivatives, such as “(Z)-3-ethyl-2-((4-((Z)-phenyldiazenyl)phenyl)imino)thiazolidin-4-one”, can be achieved through various synthetic approaches. One common method is the cyclization of substituted thioureas with a halo acetic acid derivative to form the corresponding 2-imino-thiazolidin-4-one derivatives . Another approach is the one-pot synthesis of 5-arylidene-2-imino-4-thiazolidinones by condensation of the thioureas with chloroacetyl chloride and an aldehyde in natural deep eutectic solvent .Molecular Structure Analysis

Thiazolidin-4-one is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The carbon atom of methylene at site 5 of thiazolidin-4-one analogues depicts nucleophilic action .Chemical Reactions Analysis

The chemical reactions involving thiazolidin-4-one derivatives are diverse. The most common synthetic pathway is the cyclization of substituted thioureas with a halo acetic acid derivative . Another reaction involves the Knoevenagel condensation at the 5th position of the 4-thiazolidinone ring, in the presence of sodium acetate .Scientific Research Applications

Biological Applications

Thiazolidine motifs, such as the one present in this compound, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Antimicrobial Activity

Some derivatives of thiazolidin-4-one have been evaluated for their antimicrobial activity against E. coli (Gram-negative bacterial strain), S. aureus (Gram-positive bacterial strain), and A. flavus and C. albicans (two fungal species) .

Green Chemistry

Thiazolidin-4-one derivatives can be synthesized using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Drug Design

Thiazolidin-4-one derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The data on their biological activity can provide useful information for designing next-generation drug candidates .

Organic Synthesis

Thiazolidin-4-one motifs behave as a bridge between organic synthesis and medicinal chemistry . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .

Environmental Sustainability

The synthesis of 5-arylidene-2-imino-4-thiazolidinones can be achieved through a green one-pot synthesis . This method uses natural deep eutectic solvent, which is less expensive, more synthetically available, non-toxic, and biodegradable .

Future Directions

Thiazolidin-4-one derivatives have shown significant potential as anticancer agents and other therapeutic applications . The detailed description of the existing modern standards in the field presented in these articles may be interesting and beneficial to scientists for further exploration of these heterocyclic compounds as possible anticancer agents . The future direction in this field may involve the development of innovative synthetic strategies and the exploration of the diverse biological activities of thiazolidin-4-one derivatives .

properties

IUPAC Name |

3-ethyl-2-(4-phenyldiazenylphenyl)imino-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS/c1-2-21-16(22)12-23-17(21)18-13-8-10-15(11-9-13)20-19-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGMYZHIKAVHFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CSC1=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401040560 |

Source

|

| Record name | 4-Thiazolidinone, 3-ethyl-2-[[4-(2-phenyldiazenyl)phenyl]imino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401040560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-ethyl-2-((4-((Z)-phenyldiazenyl)phenyl)imino)thiazolidin-4-one | |

CAS RN |

402945-51-1 |

Source

|

| Record name | 4-Thiazolidinone, 3-ethyl-2-[[4-(2-phenyldiazenyl)phenyl]imino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401040560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2706616.png)

![9-Thia-3-azabicyclo[4.2.1]nonan-4-one](/img/structure/B2706620.png)

![3,5-Dimethyl-6-(piperidine-1-carbonyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B2706625.png)

![ethyl 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate](/img/structure/B2706628.png)

![3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2706631.png)

![(E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B2706634.png)

![N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2706636.png)

![(1,5-Dimethylpyrazol-3-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2706637.png)